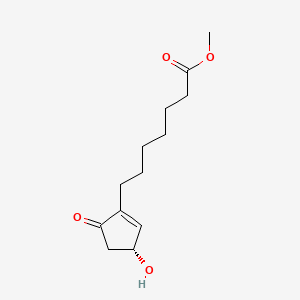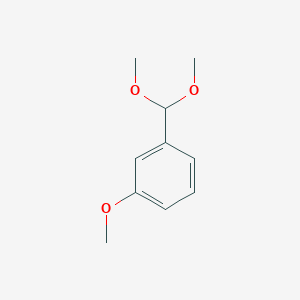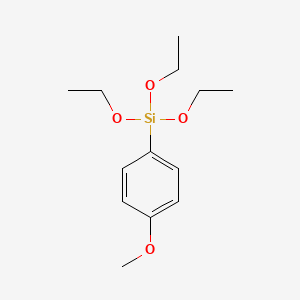
三乙氧基(4-甲氧基苯基)硅烷
描述
Triethoxy(4-methoxyphenyl)silane is an organosilicon compound with the linear formula (C2H5O)3SiC6H4OCH3 . It is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of Triethoxy(4-methoxyphenyl)silane is 270.40 . The molecular formula is (C2H5O)3SiC6H4OCH3 .Chemical Reactions Analysis
Triethoxy(4-methoxyphenyl)silane is known to be reactive in Pd-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Triethoxy(4-methoxyphenyl)silane is a liquid at room temperature . It has a boiling point of 128°C at 3 mmHg and a density of 1.03 g/mL at 25°C .科学研究应用
Organosilicon Reagents
Triethoxy(4-methoxyphenyl)silane is an organosilicon reagent . Organosilicon reagents are used in a wide range of chemical reactions due to their stability and reactivity. They are often used in the synthesis of complex organic molecules.
Cross-Coupling Reactions
This compound has been shown to be reactive in Pd-catalyzed cross-coupling reactions . Cross-coupling reactions are a powerful tool in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of a wide range of chemical compounds.
Silicon-Based Nucleophile
Triethoxy(4-methoxyphenyl)silane acts as a silicon-based nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They are fundamental in the chemical reactions leading to the synthesis of many substances.
Nanopowder Forms
Triethoxy(4-methoxyphenyl)silane can be produced in nanopowder forms . Nanopowders have applications in various fields such as medicine, electronics, and materials science due to their unique properties at the nanoscale.
Submicron Forms
Submicron forms of Triethoxy(4-methoxyphenyl)silane may also be considered . Submicron particles have different physical and chemical properties compared to their bulk counterparts, which can be exploited in various applications such as drug delivery and catalysis.
属性
IUPAC Name |
triethoxy-(4-methoxyphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXFDYNPXVYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458070 | |
| Record name | Triethoxy(4-methoxyphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy(4-methoxyphenyl)silane | |
CAS RN |
21130-91-6 | |
| Record name | Triethoxy(4-methoxyphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy(4-methoxyphenyl)silane (SAM1) interact with the perovskite solar cell to improve its stability?
A1: SAM1 is designed to form a self-assembled monolayer (SAM) between the electron transport layer and the perovskite active layer []. This monolayer acts as a hydrophobic barrier [], protecting the sensitive perovskite layer from moisture degradation. The ethoxy groups in SAM1 hydrolyze and condense to form siloxane bonds with the electron transport layer, while the 4-methoxyphenyl group provides hydrophobicity, repelling water molecules and enhancing the cell's overall stability.
Q2: What is the proposed mechanism behind the improved density of perovskite active layers modified with SAMs?
A2: While the exact mechanism is still under investigation, preliminary results suggest that the presence of SAMs during the perovskite layer formation might influence the crystallization process []. The hydrophobic nature of SAMs could promote a more controlled and uniform crystal growth, leading to a denser and potentially more defect-free perovskite layer. This denser morphology can contribute to enhanced charge carrier transport and reduced recombination losses, ultimately improving the overall device performance. Further research is underway to fully elucidate the interplay between SAM modification and perovskite crystallization dynamics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



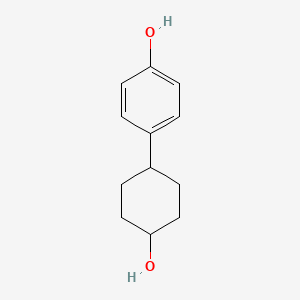
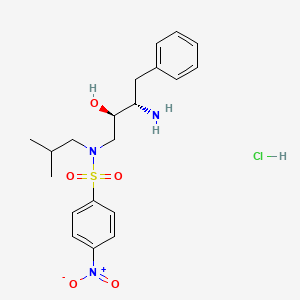
![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

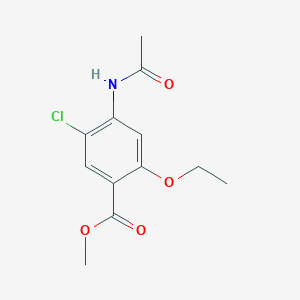

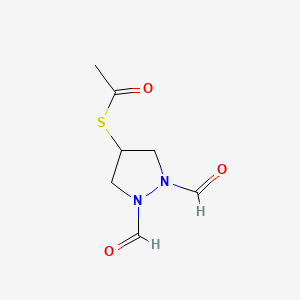

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)

